(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol
Overview
Description
(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Catalyst: Acidic or basic catalysts are commonly used to promote the reaction.
Solvent: Organic solvents such as ethanol or methanol are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The oxidation of this compound can yield (4-(Cyclopentyloxy)-3-methoxybenzaldehyde).
Reduction: Reduction can produce (4-(Cyclopentyloxy)-3-methoxyphenyl)methane.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Cyclopentyloxy)-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(3-(Cyclopentyloxy)-4-methoxyphenyl)methanol: This compound has a similar structure but with different positioning of the methoxy and cyclopentyloxy groups.
(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanol: This compound contains a trifluoromethyl group instead of a methoxy group.
Uniqueness
(4-(Cyclopentyloxy)-3-methoxyphenyl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-cyclopentyloxy-3-methoxyphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXAXRRGUJQMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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